3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole
Overview
Description
GR-175737: is a synthetic organic compound known for its role as a histamine H3 receptor antagonist. The IUPAC name for GR-175737 is 3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole . This compound has been studied for its potential therapeutic applications, particularly in the treatment of cognitive disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GR-175737 involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of GR-175737 follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: GR-175737 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups .
Scientific Research Applications
Chemistry: Used as a tool compound to study histamine H3 receptor interactions.
Biology: Investigated for its effects on neurotransmitter release and receptor modulation.
Medicine: Explored as a potential therapeutic agent for cognitive disorders and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals targeting histamine receptors.
Mechanism of Action
GR-175737 exerts its effects by antagonizing the histamine H3 receptor. This receptor is involved in the regulation of neurotransmitter release in the central nervous system. By blocking the H3 receptor, GR-175737 increases the release of neurotransmitters such as histamine, acetylcholine, and dopamine, which can enhance cognitive function and alleviate symptoms of cognitive disorders .
Comparison with Similar Compounds
Iodoproxyfan: Another histamine H3 receptor antagonist with similar pharmacological properties.
Perceptin: A compound with a similar mechanism of action but different chemical structure.
Proxyfan: Acts as a full or partial agonist at the histamine H3 receptor.
Uniqueness of GR-175737: GR-175737 is unique in its specific binding affinity and selectivity for the histamine H3 receptor. Its chemical structure allows for effective receptor antagonism, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
176860-26-7 |
---|---|
Molecular Formula |
C14H13ClN4O |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-[2-(1H-imidazol-5-yl)ethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H13ClN4O/c15-11-3-1-10(2-4-11)7-13-18-14(20-19-13)6-5-12-8-16-9-17-12/h1-4,8-9H,5-7H2,(H,16,17) |
InChI Key |
CPOUJACQGWJJQB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)CCC3=CN=CN3)Cl |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)CCC3=CN=CN3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GR 175737; GR175737; GR-175737. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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